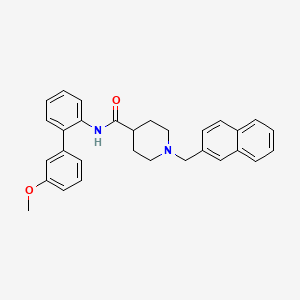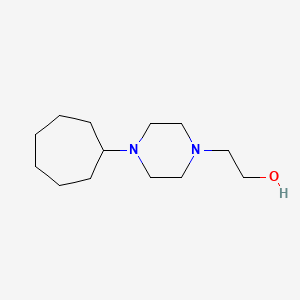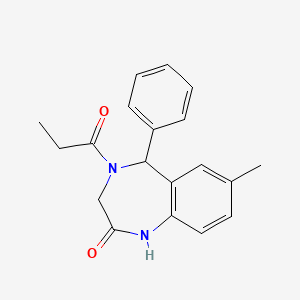
N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide, also known as MNB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MNB has been shown to have various biochemical and physiological effects, making it an attractive target for drug development.
Mécanisme D'action
The mechanism of action of N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide is not yet fully understood. However, studies have shown that this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammation associated with various diseases. This compound also activates the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain, inhibit the growth of cancer cells, and improve glucose and lipid metabolism. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide. One potential direction is to investigate its potential as a treatment for various inflammatory diseases, such as arthritis and osteoarthritis. Another potential direction is to investigate its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism.
Méthodes De Synthèse
The synthesis of N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxy-2-biphenylcarboxylic acid with 2-naphthylmethylamine and piperidine. The resulting product is then treated with an acid to form this compound.
Applications De Recherche Scientifique
N-(3'-methoxy-2-biphenylyl)-1-(2-naphthylmethyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and osteoarthritis. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(naphthalen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O2/c1-34-27-10-6-9-26(20-27)28-11-4-5-12-29(28)31-30(33)24-15-17-32(18-16-24)21-22-13-14-23-7-2-3-8-25(23)19-22/h2-14,19-20,24H,15-18,21H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUSAYAWTRPTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4949036.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949066.png)


![methyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4949095.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)
![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
